molecular formula C19H17N3O2 B4819355 N,N-bis(2-cyanoethyl)-2-phenoxybenzamide

N,N-bis(2-cyanoethyl)-2-phenoxybenzamide

Cat. No.: B4819355
M. Wt: 319.4 g/mol
InChI Key: FRBQNWPVQRRNTL-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-2-phenoxybenzamide is an organic compound that belongs to the class of nitriles and amides It is characterized by the presence of two cyanoethyl groups attached to a phenoxybenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzamide with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic addition of the cyanoethyl groups to the amide nitrogen, followed by cyclization to form the final product. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as phase transfer catalysts can also enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reagents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products:

    Oxidation: Hydroxylated or oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with substituted cyanoethyl groups.

Scientific Research Applications

N,N-bis(2-cyanoethyl)-2-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-bis(2-cyanoethyl)-2-phenoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The phenoxybenzamide core can also interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    N,N-bis(2-cyanoethyl)formamide: Similar structure but with a formamide core instead of phenoxybenzamide.

    N,N-bis(2-cyanoethyl)ethylenediamine: Contains an ethylenediamine core, used in different applications.

    N,N-bis(2-cyanoethyl)-1,2-ethylenediamine: Another related compound with an ethylenediamine core.

Uniqueness: N,N-bis(2-cyanoethyl)-2-phenoxybenzamide is unique due to its phenoxybenzamide core, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c20-12-6-14-22(15-7-13-21)19(23)17-10-4-5-11-18(17)24-16-8-2-1-3-9-16/h1-5,8-11H,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBQNWPVQRRNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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